Home > Products > Screening Compounds P48868 > N-(2-cyanophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide
N-(2-cyanophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide -

N-(2-cyanophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide

Catalog Number: EVT-5067461
CAS Number:
Molecular Formula: C20H22N4O2
Molecular Weight: 350.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzodioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530)

Compound Description: DU 125530 is a novel, selective, silent 5-HT(1A) antagonist under clinical development for potential treatment of anxiety and mood disorders. In a study using Positron Emission Tomography (PET), DU 125530 exhibited dose-dependent occupancy of 5-HT(1A) receptors in the human brain, reaching up to 72% occupancy at 2 hours post-dose with minimal side effects. []

N-[2-(4-Benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (PPOAC-Bz)

Compound Description: PPOAC-Bz demonstrates a strong inhibitory effect on osteoclastogenesis. This compound was found to alter the mRNA expressions of osteoclast-specific marker genes and block the formation of mature osteoclasts. Additionally, PPOAC-Bz inhibited F-actin belt formation and bone resorption activity in vitro and prevented OVX-induced bone loss in vivo. []

N‐[2‐(4‐Acetyl‐1‐Piperazinyl)Phenyl]‐2‐(3‐Methylphenoxy)Acetamide (NAPMA)

Compound Description: NAPMA significantly inhibits the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells from bone marrow-derived macrophages in a dose-dependent manner. [] NAPMA downregulated the expression of several osteoclast-specific markers and suppressed bone resorption and actin ring formation. Furthermore, NAPMA demonstrated a protective effect against ovariectomy-induced bone loss in vivo. []

2-{4-[ω‐[4‐(2‐Methoxyphenyl)‐1‐piperazinyl]alkoxy]phenyl}‐ 2H‐benzotriazoles and their N-Oxides

Compound Description: This series of compounds was designed as combined ligands for 5-hydroxytryptamine 5-HT1A and dopamine D3 receptor subtypes. Their affinity for these receptors increased with the lengthening of the aliphatic chain connecting the phenyl and piperazine rings. []

N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) Cyclohexanecarboxamide (Rec 15/3079)

Compound Description: Rec 15/3079 is a potent and selective 5-HT1A receptor antagonist. Studies showed that it acts as a competitive, neutral antagonist at the human recombinant 5-HT1A receptor. Rec 15/3079 also exhibited effects on bladder function in animal models, increasing bladder volume capacity without affecting contractility. [, ]

WAY 100635 ([(11)C][O-methyl-3H]-N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide trihydrochlori)

Compound Description: WAY-100635 is a radiolabeled compound used as a PET ligand to assess 5-HT(1A) receptor occupancy in the human brain. It has high affinity for 5-HT1A receptors. []

N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl) cyclohexane carboxamide (WAY 100635)

Compound Description: WAY 100635 is a potent antagonist at 5-HT1A receptors. Electrophysiological studies showed that it antagonizes 5-HT1A receptor-mediated responses in the dorsal raphe nucleus (DRN) and the CA1 hippocampal region. This antagonism appears to be competitive in the DRN and partially non-competitive in the hippocampus. []

6,7-Dimethoxy-1-(3,4-dimethoxybenzyl)-4-([4-(2-methoxyphenyl)-1- piperazinyl]methyl)isoquinoline (Ro 22-4839)

Compound Description: Ro 22-4839 is a cerebral circulation improver with vasospasmolytic properties. It exhibits calmodulin antagonistic action and inhibits superprecipitation of chicken gizzard smooth muscle actomyosin, an in vitro model for smooth muscle relaxation-contraction coupling. []

(S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (Apremilast)

Compound Description: Apremilast is a potent and orally active phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha inhibitor currently used clinically. []

SNC80 ([(+)-4-[(αR)-α-[(2S,5R)-2,5-Dimethyl-4-(2-propenyl)-1-piperazinyl]-(3-methoxyphenyl)-methyl]-N,N-diethylbenzamide)

Compound Description: SNC80 is a nonpeptidic δ-opioid agonist that produces several behavioral effects, including antidepressant-like effects, locomotor stimulation, antinociception, and convulsions. Studies in rats showed that tolerance develops rapidly to the convulsive and locomotor-stimulating effects of SNC80, but not to its antidepressant-like effects. [, ]

3-[4-[4-(6-Fluorobenzo[b]thien-3-yl)-1-piperazinyl]butyl]-2, 5,5-trimethyl-4-thiazolidinone (HP236)

Compound Description: HP236 is an atypical antipsychotic agent that undergoes extensive metabolism in rats, primarily involving cleavage of the thiazolidinone ring, oxidation of the sulfide, and N-dealkylation at the piperazine ring. []

3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878)

Compound Description: TZB-30878 is a novel compound that acts as both a 5-HT1A receptor agonist and a 5-HT3 receptor antagonist. It demonstrates efficacy in an experimental model of diarrhea-predominant irritable bowel syndrome (IBS) in rats. []

Properties

Product Name

N-(2-cyanophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide

IUPAC Name

N-(2-cyanophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

InChI

InChI=1S/C20H22N4O2/c1-26-18-8-6-17(7-9-18)24-12-10-23(11-13-24)15-20(25)22-19-5-3-2-4-16(19)14-21/h2-9H,10-13,15H2,1H3,(H,22,25)

InChI Key

ZEDYQCHSUNPJED-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=CC=C3C#N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=CC=C3C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.